2-bromo-4-chloro-N-ethylaniline

nAChR neuroscience addiction

Researchers seeking selective α3β4 nAChR pharmacological tools often face limited options with insufficient potency. 2-Bromo-4-chloro-N-ethylaniline resolves this with an IC50 of 1.8 nM, surpassing mecamylamine by >2000-fold. • Potent α3β4 nAChR antagonist (IC50 1.8 nM) for addiction, anxiety, and neuroprotection studies. • Moderate DAT inhibitor (IC50 441-945 nM) enabling reduced-abuse-liability ligand development. • ≥95% purity, consistent lot-to-lot quality for reproducible HTS campaigns and SAR exploration.

Molecular Formula C8H9BrClN
Molecular Weight 234.52 g/mol
Cat. No. B13274016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-4-chloro-N-ethylaniline
Molecular FormulaC8H9BrClN
Molecular Weight234.52 g/mol
Structural Identifiers
SMILESCCNC1=C(C=C(C=C1)Cl)Br
InChIInChI=1S/C8H9BrClN/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5,11H,2H2,1H3
InChIKeyGRUVNKZIUFXTCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-chloro-N-ethylaniline: Properties & Procurement


2-Bromo-4-chloro-N-ethylaniline (CAS 1540352-51-9) is a halogenated aromatic amine with the molecular formula C8H9BrClN and a molecular weight of 234.52 g/mol . The compound features a 2-bromo, 4-chloro substitution pattern on the phenyl ring and an N-ethyl group, which together confer distinct physicochemical and biological properties relative to other halogenated anilines. This compound is commercially available at a minimum purity of 95% and is primarily utilized as a research intermediate in medicinal chemistry and neuroscience investigations [1].

Halogenated N-ethylaniline scaffold for structure-activity relationship (SAR) studies

Tool compound for nAChR and dopamine transporter target engagement assays

Research-grade purity supports reproducible synthesis and screening workflows

2-Bromo-4-chloro-N-ethylaniline vs. Generic Aniline Derivatives


The biological activity and synthetic utility of halogenated N-ethylanilines are exquisitely sensitive to the exact position and identity of halogen substituents, as well as the presence of the N-alkyl group [1][2]. Simple substitution with other isomers (e.g., 3-bromo-4-chloro, 2-bromo-6-chloro, or unsubstituted N-ethylaniline) is not feasible due to significant variations in lipophilicity, target binding affinity, and synthetic reactivity. The quantitative evidence below demonstrates that 2-bromo-4-chloro-N-ethylaniline occupies a unique performance space defined by its specific substitution pattern, directly impacting its selection for structure-activity relationship (SAR) studies and chemical synthesis.

Halogen pattern

Alternative ring substitution (e.g., 3-bromo-4-chloro) may significantly alter target-binding and reactivity profiles.

N-alkyl group

Removal or modification of the N-ethyl group can reduce lipophilicity and predicted membrane permeability, affecting CNS assay context.

Reactivity context

Generic N-ethylaniline lacks the ortho-bromo/para-chloro activation, which may limit cross-coupling efficiency in synthesis.

2-Bromo-4-chloro-N-ethylaniline: Quantitative Evidence vs. Comparators


Alpha3beta4 nAChR Antagonism

2-Bromo-4-chloro-N-ethylaniline demonstrates potent antagonist activity at the human alpha3beta4 nAChR subtype, with an IC50 of 1.8 nM [1]. In comparison, the well-established nAChR antagonist mecamylamine exhibits an IC50 of 3.7 µM (3700 nM) at the same receptor subtype under comparable assay conditions (86Rb+ efflux) [2]. This represents a >2000-fold increase in potency for the target compound.

α3β4 nAChR Antagonism
Cross-study comparable
IC50 1.8 nM vs. mecamylamine 3.7 µM (~2056-fold difference)
Supports α3β4 subtype-selective pathway research context.
Human α3β4 expressed in HEK/SH-SY5Y cells; 86Rb+ efflux assay.
nAChR neuroscience addiction

Dopamine Transporter (DAT) Inhibition

The compound inhibits the human dopamine transporter (DAT) with IC50 values ranging from 441 nM to 945 nM across different assay formats [1]. This places its potency between that of the clinical DAT inhibitor methylphenidate (IC50 ~100 nM) [2] and weaker inhibitors, defining a distinct activity window for research applications.

DAT Inhibition
Cross-study comparable
IC50 441–945 nM; methylphenidate ~100 nM (4.4–9.5-fold less potent)
Moderate dopamine transporter affinity window for scaffold evaluation.
Human DAT in HEK293/N2A cells; radioligand displacement/reuptake assays.
dopamine transporter CNS neuropharmacology

Lipophilicity and Membrane Permeability

The AlogP value of 2-bromo-4-chloro-N-ethylaniline is 3.3 [1], which is significantly higher than that of the parent N-ethylaniline scaffold (AlogP = 2.12) [2]. This increase in lipophilicity is directly attributable to the 2-bromo and 4-chloro substituents.

Lipophilicity
Class-level inference
AlogP 3.3 vs. N-ethylaniline 2.12 (+1.18 log units)
Calculated lipophilicity context; may predict enhanced membrane partitioning.
Standard algorithm; experimental confirmation advised.
physicochemical properties ADME drug design

Purity & Stability Profile

The compound is commercially supplied with a minimum purity specification of 95% . While this level of purity is standard for research-grade halogenated anilines, it provides a verifiable quality benchmark for procurement. The recommended long-term storage condition is a cool, dry place .

Purity & Stability
Lot attribute
≥95% purity; store in cool, dry place
Vendor-specified purity supports procurement consistency.
Simple storage reduces handling complexity.
quality control procurement stability

2-Bromo-4-chloro-N-ethylaniline: Application Scenarios


Alpha3beta4 nAChR Research Tool

Based on its potent antagonism of alpha3beta4 nAChR (IC50 = 1.8 nM) [1], 2-bromo-4-chloro-N-ethylaniline is ideally suited as a research tool for dissecting the role of this receptor subtype in addiction, anxiety, and neuroprotection. Its potency surpasses the commonly used antagonist mecamylamine by over 2000-fold, enabling more selective pharmacological interventions in vitro and ex vivo [2].

DAT Ligand Scaffold for CNS Discovery

The compound's moderate DAT inhibition (IC50 = 441-945 nM) [1] positions it as a promising starting point for medicinal chemistry optimization. Unlike high-affinity clinical DAT inhibitors (e.g., methylphenidate, IC50 ~100 nM) [2], this scaffold may allow for the development of ligands with reduced abuse liability or altered dopamine signaling kinetics, relevant to ADHD and depression research.

Synthetic Intermediate with Halogen Reactivity

The increased AlogP (3.3 vs. 2.12 for N-ethylaniline) [1][2] and the presence of ortho-bromo and para-chloro substituents make this compound a valuable building block in organic synthesis. It can serve as a precursor for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to generate diverse, CNS-penetrant libraries, or as an intermediate in the synthesis of more complex halogenated pharmaceuticals and agrochemicals .

In Vitro Screening Standard

With a defined purity of ≥95% and a straightforward storage profile , 2-bromo-4-chloro-N-ethylaniline provides a reliable, off-the-shelf standard for high-throughput screening campaigns targeting nAChRs, monoamine transporters, or other CNS-related proteins. Its consistent quality reduces experimental variability and facilitates cross-study data comparisons.

Application
Selection Property
Validation Focus
α3β4 nAChR pathway studies
Subtype-selective nAChR antagonism profile
Functional antagonism and receptor occupancy assays
Dopamine transporter inhibitor scaffold evaluation
Moderate DAT affinity window
DAT binding and reuptake assay validation
Halogenated aromatic building block synthesis
Ortho-bromo, para-chloro substitution pattern
Cross-coupling reactivity and derivatization scope
In vitro screening standard for nAChR/DAT
Defined purity specification
Lot-to-lot activity consistency and assay reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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